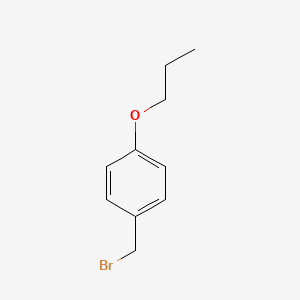

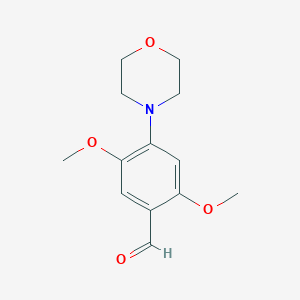

2,5-Dimethoxy-4-morpholin-4-yl-benzaldehyde

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

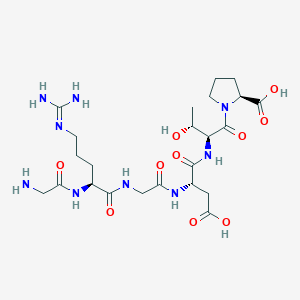

The compound 2,5-Dimethoxy-4-morpholin-4-yl-benzaldehyde is a chemical that is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which can provide insights into the chemical behavior and properties of similar structures. For instance, the synthesis of a related compound, 2,5-Dimethoxy-4-[(1E)-2-(1H-benzimidazol-2-yl)ethenyl]benzaldehyde, involves a condensation reaction, which suggests that the aldehyde group in these compounds is reactive and can participate in such reactions .

Synthesis Analysis

The synthesis of related compounds involves condensation reactions and electrochemical methods. For example, the electrochemical synthesis of disulfides of 2-(benzo[d]thiazol(or oxazol)-2-ylamino)-5-morpholinobenzene thiols is achieved through the electrooxidation of 4-morpholinoaniline . Another synthesis method for a similar compound involves the condensation of 2-methylbenzimidazole with 2,5-dimethoxy-1,4-benzenedicarboxaldehyde under reflux for 6 hours . These methods indicate that the morpholinyl group and the aldehyde group can be involved in various synthetic pathways to create complex molecules.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as 1H NMR, IR, and ESI-MS . These techniques provide detailed information about the molecular framework and functional groups present in the compounds. The presence of the morpholinyl group in the related compounds suggests that it can influence the electronic and steric properties of the molecule, potentially affecting its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The related compounds participate in a variety of chemical reactions. The electrogenerated p-quinonediimine, for instance, undergoes a Michael-type addition reaction with 2-SH-benzazoles, followed by intramolecular nucleophilic substitution and electrooxidative disulfide bond formation . Additionally, the Mannich reaction is used to modify the morpholinium salt of a dihydropyridine derivative, leading to aminomethylation products . These reactions demonstrate the versatility of the functional groups present in these molecules and their potential for further chemical transformations.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2,5-Dimethoxy-4-morpholin-4-yl-benzaldehyde are not directly discussed, the properties of similar compounds can be inferred. The solubility, melting points, and stability of these compounds can be influenced by the presence of electron-donating methoxy groups and the electron-withdrawing aldehyde group. The morpholinyl group can also affect the basicity and nucleophilicity of the molecule, which are important factors in its reactivity .

科研应用

Synthesis and Structures

2,5-Dimethoxy-4-morpholin-4-yl-benzaldehyde has been utilized in various synthetic chemical reactions. For instance, it plays a role in the synthesis of compounds with calcium channel-blocking activity (Nitta, Takimoto, & Ueda, 1992). Another study highlights its involvement in the synthesis of benzaldehyde derivatives (Bin, 2012). These synthetic applications indicate its versatility in chemical reactions, contributing to the development of new compounds.

Chemical Reactions and Products

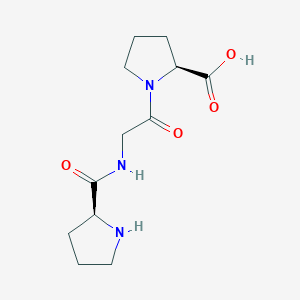

The compound has been used to synthesize various chemical products. For example, its condensation with other compounds results in the production of morpholinium salts, which are further reacted to produce a range of derivatives (Kurskova et al., 2021). Additionally, it has been employed in the formation of benzoxaborole, indicating its utility in organometallic chemistry (Sporzyński et al., 2005).

Biological Activity and Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have shown potential in various biological applications. For example, some derivatives exhibit anti-trypanosomal activity and toxicity against Artemia salina Leach (Agnimonhan et al., 2012). The synthesis of benzimidazoles containing morpholine skeletons has also been explored for their antioxidant and glucosidase inhibitory activities (Özil, Parlak, & Baltaş, 2018).

性质

IUPAC Name |

2,5-dimethoxy-4-morpholin-4-ylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-16-12-8-11(14-3-5-18-6-4-14)13(17-2)7-10(12)9-15/h7-9H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYSTBODEMJYAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=O)OC)N2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethoxy-4-morpholin-4-yl-benzaldehyde | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]-](/img/structure/B1336297.png)